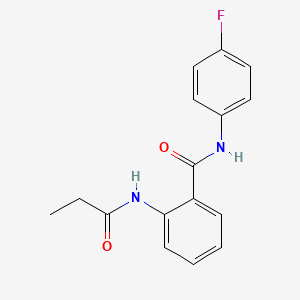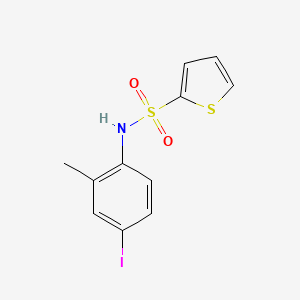sulfanyl]methyl}phenyl)methanone](/img/structure/B4664806.png)
[4-(3-Chlorophenyl)piperazin-1-yl](4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone
概要
説明
4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a phenylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone typically involves multiple steps. One common route includes the reaction of 3-chlorophenylpiperazine with a suitable phenylmethanone derivative under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. This modulation can lead to changes in neurotransmitter levels, affecting mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A compound used as a rigid linker in PROTAC development for targeted protein degradation.
Uniqueness
4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2OS/c25-20-8-10-23(11-9-20)30-17-18-4-6-19(7-5-18)24(29)28-14-12-27(13-15-28)22-3-1-2-21(26)16-22/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSNGSQTAEEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B4664743.png)
![Benzamide, N-[[(2-hydroxyethyl)amino]thioxomethyl]-](/img/structure/B4664744.png)


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B4664769.png)
![2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B4664772.png)
![N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4664776.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea](/img/structure/B4664780.png)

![4-(3,5-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4664790.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B4664791.png)
![4-ethyl-3-[1-(4-methoxyphenoxy)ethyl]-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4664823.png)

